molecular formula C14H17N3O3 B2568835 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one CAS No. 2034427-71-7

1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one

Cat. No.: B2568835
CAS No.: 2034427-71-7
M. Wt: 275.308
InChI Key: IUWXAVFTQXEOKA-UHFFFAOYSA-N
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Description

1-(6,7-Dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a heterocyclic compound featuring fused isoxazole and pyridine rings, connected via a propan-1-one linker. Its structure combines a dihydroisoxazolopyridine core with a 3,5-dimethylisoxazole moiety, which may confer unique physicochemical and pharmacological properties.

Properties

IUPAC Name

1-(6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridin-5-yl)-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-9-12(10(2)19-16-9)3-4-14(18)17-6-5-13-11(8-17)7-15-20-13/h7H,3-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUWXAVFTQXEOKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCC3=C(C2)C=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one involves a multi-step reaction starting with the preparation of the isoxazole ring. This process typically includes:

  • Nitrile oxide cycloaddition for the formation of the isoxazole ring.

  • Coupling reactions to attach the pyridine moiety.

Typical reaction conditions include the use of solvents like dichloromethane or methanol, with catalysts such as palladium on carbon to facilitate hydrogenation reactions.

Industrial Production Methods

Industrial synthesis of this compound may involve continuous flow techniques to improve yield and reduce reaction time. Automated reactors can precisely control temperature and reagent addition, making the process more efficient.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions typically using oxidizing agents like potassium permanganate.

  • Reduction: : Reduction can be achieved using hydrogenation, often in the presence of a palladium catalyst.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the isoxazole ring.

Common Reagents and Conditions

Reagents such as sodium borohydride for reduction, sulfuric acid for acidic conditions, and bases like sodium hydroxide for substitution reactions are frequently employed.

Major Products Formed

The primary products of these reactions often include functionalized derivatives of the original compound, which can be further utilized in various synthetic pathways.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology

In biological studies, it is utilized as a probe to investigate cellular pathways and receptor binding activities.

Medicine

Industry

Industrially, it is used in the production of advanced materials with specialized properties, such as coatings and polymers.

Mechanism of Action

The mechanism by which 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one exerts its effects often involves interaction with molecular targets such as GABA receptors in the nervous system. It can modulate neurotransmitter activity by either agonistic or antagonistic actions, thereby influencing various biological responses.

Comparison with Similar Compounds

Structural Analogues

The compound’s closest structural analogs include heterocyclic systems with fused isoxazole or pyridine rings. For example:

  • Coumarin-Pyrimidinone Derivatives (e.g., compounds 4i and 4j from ): These feature coumarin and pyrimidinone moieties linked via tetrazole or phenyl groups. While lacking the dihydroisoxazolopyridine core, their heterocyclic diversity highlights the role of electron-rich aromatic systems in modulating bioactivity.
  • Pyrazolone-Tetrazole Hybrids : Compounds like 1,5-dimethyl-4-(tetrazolyl)pyrazol-3-one derivatives (synthesized in ) share a focus on nitrogen-rich heterocycles but differ in their connectivity and functional groups.

Table 1: Structural Comparison

Compound Core Structure Functional Groups Molecular Weight (g/mol)*
Target Compound Dihydroisoxazolopyridine + isoxazole Propan-1-one linker, dimethyl groups ~317.35
Coumarin-Pyrimidinone Derivatives Coumarin + pyrimidinone Tetrazole, phenyl groups ~500–550
Pyrazolone-Tetrazole Hybrids Pyrazolone + tetrazole Coumarin, thioxo groups ~450–500

*Calculated using average atomic masses.

Pharmacological and Computational Insights

While experimental bioactivity data for the target compound are scarce, computational tools like Multiwfn () can predict its electronic properties. For instance:

  • Electrostatic Potential (ESP): The isoxazole rings likely exhibit electron-deficient regions, favoring interactions with nucleophilic residues in enzyme active sites.
  • Electron Localization Function (ELF) : High ELF values near the pyridine nitrogen may indicate strong hydrogen-bond acceptor capacity.

By comparison, coumarin derivatives () show anticoagulant or antimicrobial activity due to their planar aromatic systems, whereas pyrazolone-tetrazole hybrids may target inflammatory pathways.

Biological Activity

The compound 1-(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a heterocyclic organic molecule that has garnered attention for its potential biological activities. Its unique structural features, including isoxazole and pyridine moieties, suggest a wide range of pharmacological applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H18N4OC_{16}H_{18}N_{4}O, with a molecular weight of approximately 298.34 g/mol. The compound consists of two isoxazole rings and a pyridine ring, which contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction.
  • Fusion with Pyridine Ring : Involves condensation reactions to create the fused structure.
  • Attachment of Propanone Group : Introduced via acylation reactions.

The biological activity of the compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with cellular receptors to modulate their activity, potentially affecting signal transduction pathways.
  • Anticancer Activity : Preliminary studies suggest that the compound exhibits cytotoxic effects against various cancer cell lines.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar compounds within the same structural class. Below are key findings:

Cytotoxicity Studies

A study assessed the cytotoxic effects of structurally related compounds against human cancer cell lines (MCF-7 and HeLa) using the MTT assay. The results indicated significant cytotoxicity with varying IC50 values:

CompoundIC50 (μM) MCF-7IC50 (μM) HeLa
Compound A73 ± 329 ± 2.9
Compound B86 ± 3.971 ± 3.6
Paclitaxel5.25 - 11.037.76

The data suggests that modifications in structure can lead to enhanced cytotoxic activity against cancer cells, indicating potential for further development in anticancer therapies .

Pharmacological Predictions

Using computational methods like PASS (Prediction of Activity Spectra for Substances), researchers have predicted various pharmacological effects based on molecular structure. This approach allows for preliminary screening of biological activity before experimental validation.

Q & A

Q. Q: What are the common synthetic routes for preparing this compound, and how are intermediates validated?

A: The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing substituted isoxazole derivatives with hydrazine or tetrazole intermediates in ethanol or DMF, followed by recrystallization (e.g., DMF/EtOH mixtures). Key intermediates are validated using thin-layer chromatography (TLC) for reaction progress and NMR spectroscopy (1H, 13C) to confirm regioselectivity. For example, pyridazinone intermediates are characterized by IR carbonyl stretches (~1720 cm⁻¹) and NH peaks (~3170 cm⁻¹) .

Structural Confirmation

Q. Q: How can researchers resolve discrepancies in spectroscopic data for dihydroisoxazole-pyridinone hybrids?

A: Contradictions in NMR or mass spectrometry (MS) data often arise from tautomerism or stereochemical variations. For instance, dihydroisoxazole protons (δ 2.91–4.14 ppm in DMSO-d₆) may split into doublets due to restricted rotation. X-ray crystallography (if available) or 2D NMR (COSY, HSQC) can clarify ambiguities. Cross-referencing with synthesized analogs (e.g., coumarin-pyrimidinone derivatives) helps validate assignments .

Advanced Purification Strategies

Q. Q: What chromatographic methods optimize purity for structurally similar heterocycles?

A: Reverse-phase HPLC with C18 columns (acetonitrile/water gradients) effectively separates polar byproducts. For lipophilic analogs, silica gel column chromatography using ethyl acetate/hexane (3:7) is preferred. Recrystallization from DMF/EtOH (1:1) minimizes residual solvents, as demonstrated in pyrazole-carbothioamide syntheses .

Biological Activity Assessment

Q. Q: What in vitro assays are suitable for evaluating bioactivity, given the compound’s structural features?

A: Isoxazolo-pyridinone hybrids often target kinase or protease enzymes. Use enzyme-linked immunosorbent assays (ELISA) with ATP-competitive inhibitors (IC₅₀ determination) or fluorogenic substrates (e.g., for proteases). Cell viability assays (MTT) in cancer lines (e.g., HeLa) assess cytotoxicity. Structural analogs, such as triazole-methylpyrazole sulfonamides, show neuroprotective effects via AMPK pathway modulation, suggesting similar screening frameworks .

Reaction Optimization

Q. Q: How can low yields in the final cyclization step be addressed?

A: Low yields (e.g., <50%) often stem from incomplete ring closure. Optimize by:

  • Temperature control : Prolonged reflux (7–12 h) in acetic acid improves dihydro-pyrazolone formation .
  • Catalyst screening : Lewis acids (ZnCl₂) or Pd/C enhance cyclization efficiency .
  • Solvent polarity : High-polarity solvents (DMF) stabilize transition states in pyridazinone syntheses .

Data Contradiction Analysis

Q. Q: How to interpret conflicting bioactivity results between structural analogs?

A: Divergent activities may arise from minor substituent changes. For example, 3,5-dimethylisoxazole groups enhance lipophilicity (logP >3), improving membrane permeability versus unsubstituted analogs. Compare IC₅₀ values of coumarin-pyrimidinones (4i, 4j) to identify substituent-activity relationships. Molecular docking (AutoDock Vina) against target proteins (e.g., COX-2) clarifies binding modes .

Stability and Storage

Q. Q: What conditions prevent degradation of the dihydroisoxazole core during storage?

A: The compound is sensitive to light and moisture. Store under argon at −20°C in amber vials. Lyophilization (for hygroscopic analogs) and stabilizers (e.g., BHT at 0.01% w/v) reduce oxidation. PXRD monitors crystallinity changes over time .

Advanced Analytical Techniques

Q. Q: Which mass spectrometry (MS) ionization methods are optimal for characterizing this compound?

A: Electrospray ionization (ESI-MS) in positive ion mode detects [M+H]⁺ ions (m/z ~380–450 range). High-resolution MS (HRMS) with TOF analyzers confirms molecular formulas (e.g., C₁₉H₁₇ClN₈O requires m/z 412.1092). MALDI-TOF is less suitable due to matrix interference with heterocycles .

Scaling-Up Challenges

Q. Q: What pilot-scale adjustments are needed for multi-gram syntheses?

A: Batch reactors with temperature-controlled reflux (ΔT ±2°C) ensure reproducibility. Replace ethanol with IPA for safer distillation. Continuous-flow systems (microreactors) reduce side reactions in exothermic steps (e.g., tetrazole formation) .

Mechanistic Studies

Q. Q: How can the reaction mechanism for isoxazole-pyridinone cyclization be validated?

A: Isotopic labeling (¹⁵N/²H) tracks nitrogen migration during ring closure. In situ FTIR monitors intermediate carbonyl shifts (e.g., 1722 cm⁻¹ for pyrazolones). Computational studies (DFT, Gaussian 16) model transition states and activation energies .

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